5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated phenyl groups, a hydroxy group, and a methoxybenzyl group attached to a pyrrolone ring.
Preparation Methods
The synthesis of 5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone ring and the introduction of the fluorinated phenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the hydroxy group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(2-chlorophenyl)-4-(4-chlorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-bromophenyl)-4-(4-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share a similar core structure but differ in the halogen substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19F2NO3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(4-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO3/c1-30-18-6-4-5-15(13-18)14-27-22(19-7-2-3-8-20(19)26)21(23(28)24(27)29)16-9-11-17(25)12-10-16/h2-13,22,28H,14H2,1H3 |
InChI Key |
PPMJLNOAXNWANV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4F |
Origin of Product |
United States |
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